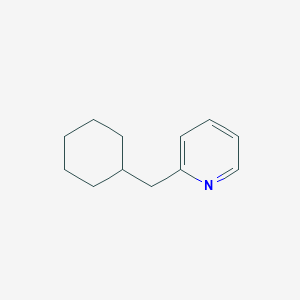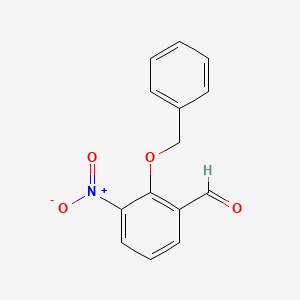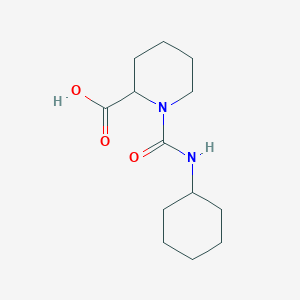
2-cyclohexyl-N-methylpent-4-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-N-methylpent-4-en-1-amine is an organic compound characterized by a cyclohexyl group attached to a pent-4-en-1-amine backbone with a methyl group at the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of cyclohexylamine with pent-4-enal under reductive amination conditions.
Industrial Production Methods: Large-scale production often involves catalytic hydrogenation of the corresponding imine derivative, followed by purification steps to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides and strong bases are often used.
Major Products Formed:
Oxidation Products: Cyclohexyl-N-methylpent-4-en-1-one.
Reduction Products: Cyclohexyl-N-methylpent-4-en-1-ol.
Substitution Products: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-cyclohexyl-N-methylpent-4-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
N-Methylcyclohexylamine: Similar structure but lacks the pent-4-en-1-amine moiety.
Pent-4-en-1-amine: Lacks the cyclohexyl group.
Cyclohexylamine: Lacks the amine group and the pent-4-en-1 structure.
Uniqueness: The presence of both the cyclohexyl group and the pent-4-en-1-amine moiety gives 2-cyclohexyl-N-methylpent-4-en-1-amine its unique chemical properties and reactivity, distinguishing it from its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H23N |
|---|---|
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-methylpent-4-en-1-amine |
InChI |
InChI=1S/C12H23N/c1-3-7-12(10-13-2)11-8-5-4-6-9-11/h3,11-13H,1,4-10H2,2H3 |
Clave InChI |
JTFILHGMVLLCER-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CC=C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


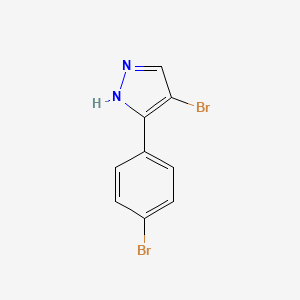
![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
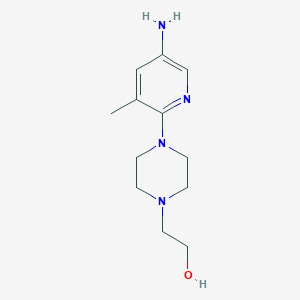

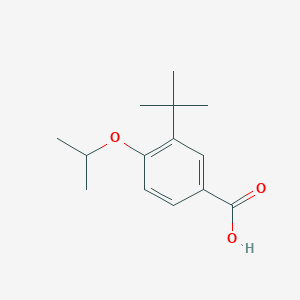
![Imidazo[1,2-a]pyridin-2-amine,5-(phenylthio)-](/img/structure/B15356765.png)
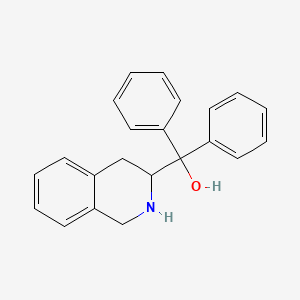
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
